1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2,2-dimethylpropan-1-one
Description
This compound features a 3,4-difluorophenyl-substituted tetrazole core linked via a methyl group to a piperazine ring, which is further connected to a 2,2-dimethylpropan-1-one moiety. The tetrazole group is a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability, while the difluorophenyl substituent improves lipophilicity and target binding affinity . Piperazine rings are common in pharmaceuticals due to their conformational flexibility and ability to modulate pharmacokinetic properties. The dimethylpropanone group may influence steric hindrance and solubility.
Properties
IUPAC Name |
1-[4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2,2-dimethylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F2N6O/c1-17(2,3)16(26)24-8-6-23(7-9-24)11-15-20-21-22-25(15)12-4-5-13(18)14(19)10-12/h4-5,10H,6-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSJXQFWPCINPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)CC2=NN=NN2C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2,2-dimethylpropan-1-one is a synthetic compound that incorporates a tetrazole ring, a piperazine moiety, and a difluorophenyl group. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The following sections detail its synthesis, mechanisms of action, biological evaluations, and findings from relevant studies.
Synthesis
The synthesis of this compound typically involves multiple reaction steps:
- Formation of the Tetrazole Ring : This is achieved by reacting 3,4-difluorophenylhydrazine with sodium azide under acidic conditions.
- Piperazine Attachment : The tetrazole intermediate is then reacted with a piperazine derivative.
- Final Product Formation : The final compound is obtained through the reaction with 2,2-dimethylpropan-1-one and subsequent purification processes such as recrystallization or chromatography.
The biological activity of the compound is primarily attributed to its interaction with specific molecular targets:
- Receptor Binding : The tetrazole ring can mimic carboxylic acids, allowing it to bind to various receptors and enzymes involved in biological pathways.
- Hydrogen Bonding : The structural features enable the formation of hydrogen bonds and π-π interactions with target proteins, enhancing binding affinity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of similar tetrazole derivatives. For instance:
- In Vitro Studies : Compounds with tetrazole functionalities have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for active compounds ranged from 0.25 to 4 µg/mL against standard bacterial strains .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Tetrazole Derivative A | 0.25 | Strong |
| Tetrazole Derivative B | 2.0 | Moderate |
| Ciprofloxacin (reference) | 4.0 | Standard |
Anticancer Activity
The compound's potential as an anticancer agent has also been explored:
- Cell Line Studies : In vitro evaluations against various cancer cell lines demonstrated promising cytotoxic effects. For example, one study reported an IC50 value of 6.2 µM against HCT-116 colon carcinoma cells .
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| HCT-116 | 6.2 | Cisplatin |
| T47D (Breast) | 27.3 | Cisplatin |
Case Studies
Several case studies have highlighted the biological efficacy of tetrazole derivatives:
- Study on Antimicrobial Efficacy : A derivative exhibited an MIC value of 2 µg/mL against clinical strains of Staphylococcus epidermidis, outperforming traditional antibiotics like Ciprofloxacin .
- Evaluation Against Cancer Cell Lines : Compounds showed varying degrees of cytotoxicity across different cancer types, indicating their potential as therapeutic agents in oncology .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound’s structural analogs can be categorized based on core heterocycles and substituents:
Key Differences and Implications
- Linker Groups : The target compound uses a methyl linker between tetrazole and piperazine, whereas analogs in employ thioether or sulfonyl linkers. Thioethers may enhance redox activity but reduce metabolic stability compared to methyl groups.
- Heterocyclic Cores : Pyrazolo-pyrimidine derivatives (e.g., ) exhibit kinase inhibition but lack the tetrazole’s bioisosteric advantages. The target’s tetrazole may improve solubility over pyrazole-based analogs (e.g., ).
- Fluorination Pattern : The 3,4-difluorophenyl group in the target may offer better steric and electronic complementarity to hydrophobic binding pockets compared to 2,4-difluorophenyl in .
Research Findings and Data Gaps
- Antiproliferative Activity: Compounds with tetrazole-piperazine scaffolds (e.g., ) show moderate activity against cancer cell lines (IC₅₀ ~10–50 µM), but the target’s dimethylpropanone group may alter potency.
- Kinase Inhibition : Pyrazolo-pyrimidine analogs () achieve sub-micromolar IC₅₀ values for kinases like AKT or mTOR. The target’s tetrazole could mimic ATP-binding motifs, but empirical validation is needed.
- Physicochemical Properties : The compound’s molecular weight is estimated at ~400–450 Da (comparable to ), with logP ~2.5–3.5 due to fluorophenyl and dimethyl groups.
Q & A
Q. Optimization Strategies :
- Monitor reaction progress via thin-layer chromatography (TLC) to identify by-products and adjust stoichiometry .
- Use HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) and refine recrystallization solvents (e.g., ethanol/water mixtures) .
Basic Research Question: What analytical techniques are most effective for confirming the compound’s structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identify protons on the piperazine (δ 2.5–3.5 ppm), tetrazole aromatic ring (δ 7.2–8.1 ppm), and tert-butyl ketone (δ 1.2 ppm) .
- ¹³C NMR : Confirm carbonyl (C=O) at ~210 ppm and quaternary carbons in the dimethylpropanone group .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (calc. for C₁₉H₂₄F₂N₆O: 406.19 g/mol) with ESI+ mode .
- X-ray Crystallography (if crystals form): Resolve 3D conformation using the CCP4 suite for crystallographic data processing .
Advanced Research Question: How does the substitution pattern (e.g., 3,4-difluorophenyl vs. mono-fluorinated analogs) influence biological activity?
Methodological Answer:
Structure-Activity Relationship (SAR) Study Design :
Comparative Synthesis : Prepare analogs with 4-fluorophenyl () and 3-fluorophenyl () substituents.
Biological Assays :
- Antimicrobial Activity : Test against Gram-positive/negative bacteria (MIC assays) .
- Enzyme Binding : Use surface plasmon resonance (SPR) to measure affinity for target enzymes (e.g., cytochrome P450) .
Data Analysis :
- 3,4-Difluoro Substitution enhances hydrophobic interactions with binding pockets, increasing potency compared to mono-fluorinated analogs .
Advanced Research Question: What experimental approaches are recommended to study its interactions with biological targets?
Methodological Answer:
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) for protein-ligand interactions .
- Molecular Dynamics (MD) Simulations : Use GROMACS to model binding stability in aqueous environments over 100-ns trajectories .
- Cellular Uptake Studies : Label the compound with a fluorescent tag (e.g., FITC) and monitor localization via confocal microscopy .
Advanced Research Question: How can researchers assess the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24h, then analyze degradation via HPLC .
- Oxidative Stress : Expose to hydrogen peroxide (1 mM) and measure breakdown products with LC-MS .
- Light Sensitivity : Store aliquots under UV light (λ = 254 nm) and monitor photodegradation kinetics .
Advanced Research Question: What methodologies are used to evaluate its pharmacokinetic properties?
Methodological Answer:
- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify remaining compound via LC-MS/MS .
- Caco-2 Permeability : Assess intestinal absorption using a monolayer model (Papp > 1 × 10⁻⁶ cm/s indicates high permeability) .
- Plasma Protein Binding : Use ultrafiltration to measure free vs. albumin-bound fractions .
Advanced Research Question: How can molecular modeling guide the design of derivatives with improved target specificity?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to screen derivatives against crystal structures of target proteins (e.g., kinases) .
- Pharmacophore Modeling : Identify critical features (e.g., fluorophenyl hydrophobicity, tetrazole H-bonding) using Schrödinger Suite .
- ADMET Prediction : Apply SwissADME to optimize logP (<3), topological polar surface area (TPSA < 90 Ų), and rule-of-five compliance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
